Pantothenate kinase-IN-1

Description

Properties

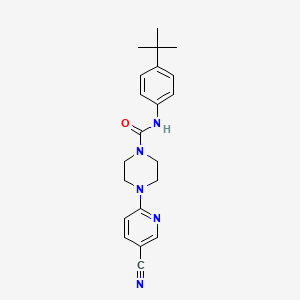

Molecular Formula |

C21H25N5O |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-(4-tert-butylphenyl)-4-(5-cyano-2-pyridinyl)piperazine-1-carboxamide |

InChI |

InChI=1S/C21H25N5O/c1-21(2,3)17-5-7-18(8-6-17)24-20(27)26-12-10-25(11-13-26)19-9-4-16(14-22)15-23-19/h4-9,15H,10-13H2,1-3H3,(H,24,27) |

InChI Key |

WPAWIBUDSFBBFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=NC=C(C=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Pantothenate Kinase-IN-1 Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantothenate kinase-IN-1 is a potent and selective modulator of Pantothenate Kinase 3 (PANK3), a critical enzyme in the biosynthesis of Coenzyme A (CoA). This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical activity, binding mode, and cellular effects. The information presented herein is intended to serve as a technical resource for researchers and drug development professionals working on the modulation of CoA metabolism for therapeutic purposes.

Introduction to Pantothenate Kinase and Coenzyme A Biosynthesis

Coenzyme A is an essential cofactor in all living organisms, playing a pivotal role in numerous metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of various cellular components.[1][2][3] The biosynthesis of CoA is a five-step enzymatic pathway, with the first and rate-limiting step being the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate.[1][2][3][4][5] This crucial reaction is catalyzed by the enzyme pantothenate kinase (PANK).

In mammals, there are four known isoforms of PANK: PANK1α, PANK1β, PANK2, and PANK3, encoded by three distinct genes.[3][6] These isoforms exhibit different tissue distribution and subcellular localization, suggesting specialized roles in regulating CoA homeostasis.[3] The activity of PANK isoforms is tightly regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[6] Dysregulation of PANK activity and CoA biosynthesis has been implicated in several human diseases, including neurodegenerative disorders, making PANKs attractive targets for therapeutic intervention.[7][8]

This compound: A PANK3-Selective Modulator

This compound is a small molecule inhibitor that has been identified as a modulator of PANK3 activity.[7] Its development was guided by optimizing a high-throughput screening hit using lipophilic ligand efficiency (LipE) derived from human PANK3 IC50 values.[7][9]

Biochemical Activity and Selectivity

This compound is a competitive inhibitor with respect to pantothenate for PANK3.[7][9] Quantitative biochemical assays have determined its inhibitory potency against various PANK isoforms.

| Target Isoform | IC50 (µM) |

| PANK3 | 0.51 |

| PANK1 | >10 |

| PANK2 | >10 |

Table 1: Inhibitory activity of this compound against human Pantothenate Kinase isoforms. The IC50 value for PANK3 indicates potent inhibition, while the values for PANK1 and PANK2 demonstrate a high degree of selectivity for the PANK3 isoform.

Mechanism of Action: Binding and Inhibition

The mechanism by which this compound inhibits PANK3 has been elucidated through structural and biochemical studies.

Binding Mode

X-ray crystallography studies of PANK3 in complex with analogs of this compound have revealed the specific molecular interactions responsible for its inhibitory activity.[7][9] The inhibitor binds to the pantothenate binding site of the enzyme. A key interaction involves a bidentate hydrogen bond between the pyridazine moiety of the inhibitor and the side chain of arginine 306' (R306') from the adjacent protomer in the PANK3 dimer.[7][9] This interaction is a major contributor to the high affinity and selectivity of the compound.

Competitive Inhibition

Biochemical kinetic studies have confirmed that this compound acts as a competitive inhibitor of PANK3 with respect to pantothenate.[7][9] This means that the inhibitor directly competes with the natural substrate, pantothenate, for binding to the active site of the enzyme.

Experimental Protocols

Biochemical Kinase Inhibition Assay

The inhibitory activity of this compound against PANK isoforms was determined using a luminescence-based kinase assay. This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

-

Purified recombinant human PANK1, PANK2, and PANK3 enzymes.

-

This compound (or other test compounds).

-

ATP.

-

D-Pantothenate.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Luminescent ATP detection reagent (e.g., Kinase-Glo®).

-

384-well white microplates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the test compound, PANK enzyme, and kinase assay buffer.

-

Initiate the kinase reaction by adding a mixture of ATP and D-pantothenate.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescent ATP detection reagent.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Coenzyme A Biosynthesis Assay

The effect of this compound on CoA biosynthesis in a cellular context can be evaluated by measuring the levels of CoA in treated cells.

Materials:

-

Human cell line (e.g., HEK293T).

-

This compound.

-

Cell culture medium and supplements.

-

Reagents for cell lysis and CoA extraction.

-

CoA quantification kit or LC-MS/MS for CoA measurement.

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Harvest the cells and perform cell lysis.

-

Extract the intracellular CoA.

-

Quantify the CoA levels using a commercially available kit or a validated LC-MS/MS method.

-

Normalize the CoA levels to the total protein concentration or cell number.

-

Determine the IC50 for the inhibition of cellular CoA biosynthesis.

Conclusion

This compound is a valuable research tool for studying the role of PANK3 in CoA metabolism. Its high potency and selectivity for PANK3 make it a specific probe for dissecting the downstream consequences of inhibiting this particular isoform. The detailed mechanistic and methodological information provided in this guide will aid researchers in utilizing this compound to further explore the therapeutic potential of targeting PANK3 in various disease models.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rcsb.org [rcsb.org]

- 3. Pantothenate Kinase 1 Is Required to Support the Metabolic Transition from the Fed to the Fasted State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Correction of a Genetic Deficiency in Pantothenate Kinase 1 using Phosphopantothenate Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Profile of PZ-2891: A Modulator of Pantothenate Kinase

For Immediate Release

This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthesis of PZ-2891, a significant modulator of pantothenate kinase (PanK). Developed for researchers, scientists, and professionals in drug development, this document details the quantitative data, experimental protocols, and signaling pathway interactions related to this compound.

Introduction to Pantothenate Kinase and its Significance

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms involved in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism. PanK catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate (vitamin B5). In humans, there are three genes (PANK1, PANK2, PANK3) that encode for four isoforms of the enzyme. Mutations in the PANK2 gene are linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and debilitating neurological disorder, highlighting the therapeutic potential of targeting PanK.

Discovery of PZ-2891

PZ-2891 was identified through a high-throughput screening of a chemical library, followed by a chemical optimization process. This effort aimed to discover novel allosteric activators of PanK that could potentially treat PKAN by increasing CoA levels.[1][2] PZ-2891 emerged as a potent, orally bioavailable, and brain-penetrant molecule.[3][4]

Synthesis

While the detailed synthetic route for PZ-2891 from starting materials is proprietary, it was developed through a chemical optimization program.[1][2] The process involved modifying a lead compound identified from the initial library screen to improve its potency, selectivity, and pharmacokinetic properties. The development of a related compound, PZ-3022, involved replacing an isopropyl group with a cyclopropyl moiety to enhance its metabolic stability and half-life.[5]

Mechanism of Action

PZ-2891 is classified as a PanK modulator, exhibiting a dual mechanism of action. At lower, sub-saturating concentrations, it acts as an allosteric activator, while at high concentrations, it behaves as an orthosteric inhibitor.[3][4][6][7]

As an allosteric activator, PZ-2891 binds to the pantothenate pocket of the PanK enzyme.[1] This binding event at one protomer of the dimeric enzyme locks the other protomer in a catalytically active conformation.[1] This conformation is refractory to the feedback inhibition by acetyl-CoA, a key regulatory mechanism of PanK activity.[1][8] By overcoming this feedback inhibition, PZ-2891 effectively increases the rate of CoA biosynthesis, leading to elevated cellular and tissue levels of CoA.[1][7]

The inhibitory action at high concentrations is a result of its orthosteric binding, directly competing with the natural substrate, pantothenate.[3][4][6]

Quantitative Data

The activity of PZ-2891 has been quantified against various human and mouse PanK isoforms. The following tables summarize the reported half-maximal inhibitory concentration (IC50) values.

Table 1: IC50 Values of PZ-2891 against Human Pantothenate Kinase Isoforms [4][6][9]

| Isoform | IC50 (nM) |

| hPANK1β | 40.2 |

| hPANK2 | 0.7 |

| hPANK3 | 1.3 |

Table 2: IC50 Values of PZ-2891 against Mouse Pantothenate Kinase Isoforms [4][9]

| Isoform | IC50 (nM) |

| mPanK1β | 48.7 |

| mPanK2 | 1.0 |

| mPanK3 | 1.9 |

Experimental Protocols

Pantothenate Kinase Inhibition Assay (Radiochemical Method)

This protocol describes a common method for determining the IC50 of an inhibitor against PanK.

Materials:

-

Purified His-tagged PanK isoforms (PANK1β, PANK2, PANK3)

-

D-[1-¹⁴C]pantothenate

-

ATP

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Inhibitor compound (PZ-2891) dissolved in DMSO

-

DEAE-cellulose filter paper

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a fixed concentration of ATP (e.g., 1 mM), and purified PanK enzyme (e.g., 1 µg).[8]

-

Prepare serial dilutions of PZ-2891 in DMSO. Add the inhibitor to the reaction mixture, ensuring the final DMSO concentration is consistent across all samples and does not exceed a level that affects enzyme activity (e.g., <1%).

-

Initiate the reaction by adding D-[1-¹⁴C]pantothenate to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time (e.g., 10-20 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto DEAE-cellulose filter paper.

-

Wash the filter papers extensively with a suitable buffer (e.g., water or ethanol) to remove unreacted radiolabeled substrate.

-

Place the dried filter papers in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of phosphorylated pantothenate, and thus to the enzyme activity.

-

Plot the enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[10]

Cellular Thermal Shift Assay (CETSA)

This assay confirms the binding of the inhibitor to the target protein in a cellular context.

Materials:

-

HEK 293T cells overexpressing the target PanK isoform

-

PZ-2891

-

Cell lysis buffer

-

Antibodies against the PanK isoform and a loading control (e.g., actin)

-

Western blotting equipment and reagents

Procedure:

-

Treat the cells with various concentrations of PZ-2891 or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Cool the lysates and centrifuge to pellet the aggregated proteins.

-

Analyze the supernatant by Western blotting using an antibody specific to the PanK isoform.

-

A shift in the melting temperature of the protein in the presence of the compound indicates direct binding.[11] A dose-response curve can be generated to determine the concentration at which half of the cellular PanK is bound.[11]

Visualizations

Caption: Overview of the Coenzyme A biosynthetic pathway and its regulation by Acetyl-CoA and PZ-2891.

Caption: Experimental workflow for determining the IC50 of PZ-2891 using a radiochemical assay.

References

- 1. A therapeutic approach to pantothenate kinase associated neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A therapeutic approach to pantothenate kinase associated neurodegeneration [ideas.repec.org]

- 3. universalbiologicals.com [universalbiologicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Pantothenate kinase activation relieves coenzyme A sequestration and improves mitochondrial function in a propionic acidemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. ajmc.com [ajmc.com]

- 8. researchgate.net [researchgate.net]

- 9. enach.org [enach.org]

- 10. courses.edx.org [courses.edx.org]

- 11. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Pantothenate Kinase-IN-1: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth overview of Pantothenate kinase-IN-1, a modulator of pantothenate kinase (PANK), the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis. This guide covers its chemical structure, physicochemical and biological properties, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

This compound, also referred to as Compound 1, is a synthetic small molecule designed to modulate the activity of pantothenate kinases.[1] Its chemical identity and key properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(4-(propan-2-yl)phenyl)-4-(5-cyanopyridin-2-yl)piperazine-1-carboxamide |

| CAS Number | 1024168-48-6[1] |

| SMILES | CC(C)(C1=CC=C(C=C1)NC(N2CCN(CC2)C3=NC=C(C=C3)C#N)=O)C[1][2] |

| Molecular Formula | C₂₁H₂₅N₅O[1][2] |

| Molecular Weight | 363.46 g/mol [1][2] |

Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 610.4±55.0 °C (Predicted) | [3] |

| Density | 1.21±0.1 g/cm³ (Predicted) | [3] |

| Solubility | DMSO: < 1 mg/mL (Sonication recommended) | [4] |

| DMF: < 1 mg/mL (Sonication recommended) | [4] | |

| DMSO:PBS (pH 7.2) (1:4): 0.25 mg/mL (Sonication recommended) | [4] |

Biological Activity

This compound is an inhibitor of Pantothenate Kinase 3 (PANK3), one of the four human isoforms of the enzyme. The pantothenate kinases catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A, a vital cofactor in numerous metabolic pathways.[5][6]

In Vitro Activity

| Parameter | Value | Target |

| IC₅₀ | 0.51 µM | PANK3[1][2] |

| Ligand Efficiency (LipE) | 2.8 | PANK3[1][2] |

Signaling Pathway: Coenzyme A Biosynthesis

This compound targets the initial step of the universal CoA biosynthetic pathway. This pathway converts pantothenate (Vitamin B5) into Coenzyme A through a series of five enzymatic reactions.

Figure 1. The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of this compound on the initial, rate-limiting step catalyzed by Pantothenate Kinase (PANK).

Experimental Protocols

The following are representative protocols for evaluating the inhibitory activity of compounds like this compound against pantothenate kinases.

Coupled-Enzyme Spectrophotometric Assay for PanK Activity

This assay determines PanK activity by measuring the production of ADP, which is coupled to the oxidation of NADH.

Principle: Pantothenate kinase produces ADP from the phosphorylation of pantothenate. In the presence of phosphoenolpyruvate and pyruvate kinase, ADP is converted back to ATP, generating pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD⁺. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

Materials:

-

Purified pantothenate kinase (e.g., human PANK3)

-

This compound (or other test inhibitor)

-

ATP

-

Pantothenic acid

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 2 mM MgCl₂

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the coupling enzyme mixture: In the assay buffer, prepare a solution containing 80 U/ml of pyruvate kinase, 80 U/ml of lactate dehydrogenase, 200 µM NADH, and 200 µM phosphoenolpyruvate.

-

Dispense the mixture: Add aliquots of the coupling enzyme mixture to the wells of a 96-well plate.

-

Add substrates and inhibitor: Add ATP and pantothenic acid to the wells. Typical concentrations can range from 10 to 300 µM for each. Add various concentrations of this compound (e.g., in a serial dilution) to test for inhibition. Include control wells with no inhibitor (vehicle control).

-

Pre-incubation: Incubate the plates at 25°C for 5 minutes.

-

Initiate the reaction: Add the purified pantothenate kinase enzyme to each well to start the reaction. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

-

Monitor absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm for a set period (e.g., 15 minutes) at regular intervals.

-

Data analysis: Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plot. Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow Diagram

Figure 2. A typical workflow for the coupled-enzyme spectrophotometric assay to determine the IC₅₀ of a pantothenate kinase inhibitor.

Conclusion

This compound is a valuable research tool for studying the role of PANK3 in CoA biosynthesis and related metabolic pathways. Its well-defined chemical structure and specific inhibitory activity make it suitable for a range of in vitro studies. The experimental protocols outlined in this guide provide a foundation for researchers to further characterize the mechanism of action and potential therapeutic applications of this and other pantothenate kinase modulators.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1-Piperazinecarboxamide, 4-(5-cyano-2-pyridinyl)-N-[4-(1,1-dimethylethyl)phenyl]- CAS#: 1024168-48-6 [chemicalbook.com]

- 4. Pantothenate Kinase Inhibitor | TargetMol [targetmol.com]

- 5. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

Pantothenate Kinase-IN-1: A Technical Guide to Target Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a critical and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] There are three human isoforms of PANK: PANK1, PANK2, and PANK3.[3] Mutations in the PANK2 gene are the cause of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a debilitating neurological disorder characterized by iron accumulation in the brain.[3][4] Pantothenate kinase-IN-1 (also referred to as Compound 1 in associated literature) is a potent modulator of PANK activity.[5] This document provides a comprehensive technical overview of the target specificity of this compound and the methodologies used for its characterization. The information presented is collated from primary research articles describing this compound and its close analog, PZ-2891.

Mechanism of Action

This compound acts as an allosteric activator of pantothenate kinases.[3][6] Its mechanism of action is unique; at high concentrations, it can act as an orthosteric inhibitor, while at lower concentrations and in the presence of acetyl-CoA, it functions as an allosteric activator.[4] It achieves this by binding to the PANK enzyme and preventing the feedback inhibition normally exerted by acetyl-CoA.[3] This leads to a sustained activation of the kinase, resulting in increased production of CoA within cells.[3][4]

Quantitative Data: In Vitro Potency and Selectivity

The inhibitory activity of this compound and its close analog, PZ-2891, has been quantified against various human and mouse PANK isoforms. The data clearly indicates a high affinity for PANK2 and PANK3.

| Compound | Target Isoform (Human) | IC50 (nM) |

| PZ-2891 | PANK1β | 40.2 ± 4.4 |

| PZ-2891 | PANK2 | 0.7 ± 0.08 |

| PZ-2891 | PANK3 | 1.3 ± 0.2 |

| Compound | Target Isoform (Mouse) | IC50 (nM) |

| PZ-2891 | PanK1β | 48.7 ± 5.1 |

| PZ-2891 | PanK2 | 1.0 ± 0.1 |

| PZ-2891 | PanK3 | 1.9 ± 0.2 |

| Compound | Target Isoform | IC50 (µM) |

| This compound | PANK3 | 0.51 |

Off-Target Profile

To assess the selectivity of the chemical scaffold, the closely related compound PZ-2891 was screened against a large panel of kinases.

| Screening Panel | Compound | Concentration | Results |

| 468 Mammalian Kinases | PZ-2891 | Not Specified | No significant inhibitory activity observed. |

| 72 Proteins (known to cause off-target effects) | PZ-2891 | Not Specified | No significant interactions identified. |

This broad screening demonstrates a high degree of selectivity for the pantothenate kinase family, a critical attribute for a therapeutic candidate.

Experimental Protocols

Radiochemical Pantothenate Kinase Assay

This assay is the gold standard for directly measuring the catalytic activity of PANK and the inhibitory potential of compounds like this compound.

Principle: The assay quantifies the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to the substrate, pantothenate, catalyzed by a PANK enzyme. The resulting radiolabeled product, 4'-phosphopantothenate, is then separated from the unreacted [γ-³²P]ATP and quantified.

Detailed Methodology:

-

Reaction Mixture Preparation: A master mix is prepared containing reaction buffer (e.g., 25 mM Tris-HCl, pH 7.8), MgCl₂, and DTT.

-

Enzyme and Substrate Addition: Recombinant human or mouse PANK isoform is added to the reaction mixture, followed by the substrate, pantothenate.

-

Inhibitor Addition: For IC50 determination, this compound is added at varying concentrations.

-

Initiation of Reaction: The reaction is initiated by the addition of [γ-³²P]ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a defined period.

-

Termination of Reaction: The reaction is stopped, typically by the addition of a strong acid or by spotting the reaction mixture onto a filter paper that binds the phosphorylated product.

-

Separation and Quantification: The filter paper is washed to remove unreacted [γ-³²P]ATP. The radioactivity retained on the filter, corresponding to the amount of 4'-phosphopantothenate formed, is measured using a scintillation counter.

-

Data Analysis: The amount of product formed is calculated, and for inhibitor studies, the percentage of inhibition at each concentration is determined. IC50 values are then calculated by fitting the data to a suitable dose-response curve, such as the Morrison equation for tight-binding inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the engagement of a compound with its target protein within the complex environment of a living cell.

Principle: The binding of a ligand, such as this compound, to its target protein, PANK, often increases the thermal stability of the protein. CETSA measures this change in thermal stability.

Detailed Methodology:

-

Cell Treatment: Intact cells (e.g., HEK293T cells overexpressing a PANK isoform) are incubated with this compound at various concentrations or a vehicle control.

-

Heat Shock: The treated cells are heated to a range of temperatures. As the temperature increases, proteins begin to denature and aggregate.

-

Cell Lysis: After the heat shock, the cells are lysed to release the soluble proteins.

-

Separation of Aggregates: The aggregated proteins are separated from the soluble fraction by centrifugation.

-

Protein Quantification: The amount of soluble PANK remaining in the supernatant at each temperature is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis: A "melting curve" is generated by plotting the amount of soluble PANK as a function of temperature. A shift in this curve to a higher temperature in the presence of this compound indicates that the compound has bound to and stabilized the PANK protein.

Cellular Coenzyme A Level Measurement

This assay assesses the functional consequence of PANK modulation by measuring the intracellular concentration of CoA.

Principle: Following treatment with this compound, cells are lysed, and the CoA content is measured using a sensitive biochemical assay. Several commercial kits are available for this purpose, often relying on an enzymatic cycling reaction that produces a detectable colorimetric or fluorescent signal proportional to the amount of CoA.

Detailed Methodology (using a commercial kit as an example):

-

Cell Culture and Treatment: A suitable cell line (e.g., HepG2/C3A) is cultured and then treated with this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Sample Preparation:

-

Cells are harvested and washed.

-

A known number of cells are lysed using the buffer provided in the assay kit.

-

The cell lysate is deproteinized, often by precipitation with perchloric acid followed by neutralization.

-

-

CoA Measurement:

-

The deproteinized lysate is added to a reaction mixture containing enzymes and a probe that will generate a signal in the presence of CoA.

-

The reaction is incubated according to the kit's instructions.

-

The colorimetric or fluorescent signal is measured using a plate reader.

-

-

Data Analysis: A standard curve is generated using known concentrations of CoA. The CoA concentration in the cell lysates is then calculated from this standard curve and typically normalized to the protein concentration of the lysate.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. resources.novusbio.com [resources.novusbio.com]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Pantothenate Kinase-IN-1 in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) is an indispensable cofactor in all living organisms, acting as a principal carrier of acyl groups and playing a pivotal role in a vast array of metabolic processes. These include the citric acid cycle, fatty acid synthesis and oxidation, and the metabolism of amino acids and ketone bodies.[1][2] The biosynthesis of CoA is a highly regulated process, with Pantothenate Kinase (PanK) catalyzing the first and rate-limiting step: the ATP-dependent phosphorylation of pantothenate (vitamin B₅) to 4'-phosphopantothenate.[1][2] In mammals, four active isoforms of PanK exist (PanK1α, PanK1β, PanK2, and PanK3), encoded by three distinct genes.[1][3] These isoforms exhibit tissue-specific expression and differential regulation, highlighting their specialized roles in cellular metabolism.

This technical guide focuses on Pantothenate kinase-IN-1 , a small molecule modulator of the Pantothenate Kinase family. Specifically, this compound has been identified as an inhibitor of the PANK3 isoform.[4][5] This document will delve into the mechanism of action of PanK, the specific role of the PANK3 isoform, and the metabolic consequences of its inhibition, drawing upon data from related genetic and pharmacological models. Detailed experimental protocols for assessing PanK inhibition are also provided, alongside visualizations of key pathways and workflows to facilitate a deeper understanding of this critical area of metabolic research.

The Coenzyme A Biosynthetic Pathway and the Role of Pantothenate Kinase

The synthesis of CoA from pantothenate is a five-step enzymatic pathway. PanK executes the initial, committed step, making it a critical control point for the entire pathway.[6][7] The activity of PanK isoforms is subject to feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[2] This regulation ensures that the intracellular concentration of CoA is tightly controlled to meet the metabolic demands of the cell. When acetyl-CoA levels are high, it binds to an allosteric site on PanK, inducing a conformational change that renders the enzyme inactive.[2]

dot

References

- 1. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. AGPAT3 deficiency impairs adipocyte differentiation and leads to a lean phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Pantothenate Kinase-IN-1: A Technical Guide to its Use as a Chemical Probe for PANK3 Function

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a family of essential enzymes that catalyze the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The PANK family in mammals consists of three isoforms—PANK1, PANK2, and PANK3—each with distinct regulatory properties and tissue distribution. PANK3, in particular, is ubiquitously expressed and plays a crucial role in maintaining cellular CoA homeostasis. To dissect the specific functions of PANK3 and validate it as a therapeutic target, the development of selective chemical probes is paramount. This technical guide provides an in-depth overview of Pantothenate kinase-IN-1, a modulator of PANK3, and its application as a chemical probe to investigate PANK3 function.

This compound: Biochemical Profile

This compound (also referred to as Compound 1) has been identified as a modulator of PANK3 activity. The following table summarizes the available quantitative data for this compound.

| Target | Parameter | Value | Reference |

| PANK3 | IC50 | 0.51 µM | [1] |

Note: IC50 values for PANK1 and PANK2 are not currently available in the public domain, which is a critical consideration when using this compound as a selective probe for PANK3. Researchers should exercise caution and ideally perform their own selectivity profiling against other PANK isoforms.

Experimental Protocols

Biochemical Assay: PANK3 Radioactive Kinase Assay

This protocol is a representative method for determining the in vitro potency of inhibitors against PANK3 using a radiometric assay format.

Materials:

-

Recombinant human PANK3 enzyme

-

d-[1-¹⁴C]pantothenate (specific activity ~22.5 mCi/mmol)

-

ATP (Adenosine triphosphate)

-

MgCl₂ (Magnesium chloride)

-

Tris-HCl buffer (pH 7.5)

-

This compound (or other test compounds) dissolved in DMSO

-

10% (v/v) Acetic acid

-

Scintillation vials

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2.5 mM ATP.

-

Add 45 μM d-[1-¹⁴C]pantothenate to the reaction mixture.

-

Prepare serial dilutions of this compound in DMSO. Add a small volume of the diluted compound to the reaction mixture (the final DMSO concentration should be kept low, typically ≤1%). For the control (uninhibited) reaction, add the same volume of DMSO.

-

Initiate the reaction by adding a known amount of purified human PANK3 enzyme (e.g., 5-10 ng). The final reaction volume is typically 20-50 µL.

-

Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a small volume of 10% (v/v) acetic acid.

-

Spot the entire reaction mixture onto a phosphocellulose paper disc (e.g., P81).

-

Wash the discs extensively with water to remove unreacted [¹⁴C]pantothenate.

-

Place the dried discs into scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2]

Cellular Assay: Measurement of Intracellular Coenzyme A by LC-MS/MS

This protocol outlines a general workflow for the quantification of CoA levels in cultured cells following treatment with a PANK inhibitor.

Materials:

-

Cultured cells (e.g., HEK293T, HepG2)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., acetonitrile/methanol/water mixture)

-

Internal standard (e.g., ¹³C-labeled CoA)

-

LC-MS/MS system (including a suitable column, such as a C18 reversed-phase column)

Procedure:

-

Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for a desired period (e.g., 24 hours).

-

Metabolite Extraction:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add a pre-chilled extraction solvent containing the internal standard to the cells.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex the lysate vigorously and incubate on ice to precipitate proteins.

-

Centrifuge at high speed (e.g., >12,000 x g) at 4°C to pellet the precipitated protein and cell debris.

-

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate the metabolites using a gradient elution on a C18 column.

-

Detect and quantify CoA and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for CoA and the internal standard should be optimized beforehand.

-

-

Data Analysis: Calculate the peak area ratio of CoA to the internal standard. Normalize the results to the total protein concentration or cell number of the corresponding samples.[3][4]

Signaling Pathways and Cellular Functions of PANK3

PANK3 is a key regulator of cellular CoA levels. CoA and its thioesters, such as acetyl-CoA, are central to a multitude of cellular processes. Therefore, inhibition of PANK3 by a chemical probe like this compound can be used to investigate the role of PANK3 in these downstream pathways.

Coenzyme A Biosynthesis Pathway

PANK3 catalyzes the initial, committed step in the biosynthesis of CoA from pantothenate (Vitamin B5). This pathway is subject to feedback inhibition by acetyl-CoA, which allosterically regulates PANK activity.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Allosteric Regulation of Mammalian Pantothenate Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]

An In-depth Technical Guide on the Early-Stage Research of a Novel Pantothenate Kinase Inhibitor

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Pantothenate kinase-IN-1" is not currently described in publicly available scientific literature. This guide has been developed using a well-characterized tricyclic pantothenate kinase inhibitor, referred to as Compound 7 in the work of Sharma et al. (2015), as a representative molecule to illustrate the core principles and methodologies relevant to the early-stage research of such inhibitors.

Introduction

Pantothenate kinase (PanK) is a critical enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] PanK catalyzes the first and rate-limiting step in this pathway: the phosphorylation of pantothenate (vitamin B5) to 4'-phosphopantothenate, at the expense of ATP.[1] Given its central role in metabolism, including the citric acid cycle and fatty acid metabolism, PanK has emerged as a promising therapeutic target for a range of diseases, including neurodegenerative disorders and metabolic diseases.[1] This document provides a comprehensive technical overview of the early-stage research and characterization of a novel, potent PanK inhibitor, Compound 7.

Mechanism of Action

Compound 7 acts as a reversible inhibitor of pantothenate kinase. Biophysical studies have revealed that this tricyclic compound binds to the ATP-enzyme complex, thereby preventing the subsequent binding of pantothenate and the completion of the phosphorylation reaction. Kinetic analysis has shown a mixed pattern of inhibition with respect to pantothenate, which is consistent with the inhibitor binding to the PanK-ATP intermediate complex.

Quantitative Data Summary

The inhibitory activity of Compound 7 against various human PanK isoforms has been determined using a radiochemical enzyme assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. Additionally, the compound's effect on de novo CoA biosynthesis in a cellular context was evaluated.

| Assay Type | Target | Parameter | Value | Reference |

| Radiochemical Enzyme Assay | Human PanK1β | IC50 | 70 ± 1.1 nM | Sharma et al. (2015) |

| Radiochemical Enzyme Assay | Human PanK2 | IC50 | 92 ± 2.0 nM | Sharma et al. (2015) |

| Radiochemical Enzyme Assay | Human PanK3 | IC50 | 25 ± 1.8 nM | Sharma et al. (2015) |

| Cellular CoA Biosynthesis Assay | C3A cells | Apparent IC50 | 0.9 ± 0.11 µM | Sharma et al. (2015) |

Experimental Protocols

Radiochemical Pantothenate Kinase Inhibition Assay

This assay quantifies the activity of PanK by measuring the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP or a radiolabeled pantothenate molecule like D-[1-¹⁴C]pantothenate into the product, 4'-phosphopantothenate.

Materials:

-

Purified human PanK1β, PanK2, or PanK3 enzyme

-

Compound 7 (or other test inhibitor) dissolved in DMSO

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 1 mM DTT

-

ATP solution (2.5 mM)

-

D-[1-¹⁴C]pantothenate (Specific Activity: 50-60 mCi/mmol)

-

DEAE-cellulose filter paper (e.g., Whatman DE81)

-

Wash Buffer 1: 75 mM NaCl

-

Wash Buffer 2: Ethanol

-

Scintillation cocktail

-

Microplate, 96-well

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, 2.5 mM ATP, and the desired concentration of purified PanK enzyme.

-

Add varying concentrations of Compound 7 (typically in a 10-point dose-response curve) or DMSO (vehicle control) to the wells of the microplate.

-

Initiate the reaction by adding D-[1-¹⁴C]pantothenate to a final concentration of 45 µM.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto the DEAE-cellulose filter paper.

-

Wash the filter paper three times with Wash Buffer 1 to remove unreacted [¹⁴C]pantothenate.

-

Perform a final wash with ethanol to dry the filter paper.

-

Place the dried filter paper into a scintillation vial with a scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Compound 7 relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Coenzyme A Biosynthesis Assay

This assay measures the ability of a test compound to inhibit the de novo synthesis of CoA in cultured cells by tracking the incorporation of a radiolabeled precursor, such as [³H]pantothenate, into the cellular CoA pool.

Materials:

-

C3A human hepatoma cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

-

Compound 7 (or other test inhibitor) dissolved in DMSO

-

[³H]pantothenate

-

Cell lysis buffer (e.g., RIPA buffer)

-

DEAE-cellulose filter paper

-

Wash Buffer 1: 75 mM NaCl

-

Wash Buffer 2: Ethanol

-

Scintillation cocktail

-

Cell culture plates, 24-well

-

Liquid scintillation counter

Procedure:

-

Seed C3A cells in 24-well plates and allow them to adhere and grow to a suitable confluency.

-

Treat the cells with varying concentrations of Compound 7 or DMSO (vehicle control) for a specified period (e.g., 1-2 hours).

-

Add [³H]pantothenate to the cell culture medium and incubate for an extended period (e.g., 24 hours) to allow for its incorporation into the CoA pool.

-

After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.

-

Lyse the cells using a suitable cell lysis buffer.

-

Spot a portion of the cell lysate onto DEAE-cellulose filter paper. The negatively charged phosphopantetheine moiety of CoA will bind to the positively charged filter paper.

-

Wash the filter paper three times with Wash Buffer 1 and once with Wash Buffer 2.

-

Dry the filter paper and measure the radioactivity using a liquid scintillation counter.

-

Normalize the radioactivity counts to the total protein concentration of the cell lysate for each well.

-

Calculate the percentage of inhibition of CoA biosynthesis for each concentration of Compound 7 and determine the apparent IC50 value.

Visualizations

Signaling Pathway

Caption: Coenzyme A Biosynthesis Pathway and its Regulation.

Experimental Workflow

Caption: Workflow for the Radiochemical PanK Inhibition Assay.

References

Pantothenate Kinase-IN-1 (PZ-2891): A Technical Guide for PKAN Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Pantothenate Kinase-IN-1, identified as the compound PZ-2891, and its significant implications for Pantothenate Kinase-Associated Neurodegeneration (PKAN) research. This document details the compound's mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated biochemical pathways and workflows.

Introduction to this compound (PZ-2891)

PZ-2891 is a potent, orally bioavailable, and brain-penetrant modulator of pantothenate kinases (PANKs). It represents a novel therapeutic approach for PKAN, a rare neurodegenerative disorder caused by mutations in the PANK2 gene, which leads to a deficiency in Coenzyme A (CoA). Unlike previous strategies that aimed to bypass the deficient PANK2 enzyme, PZ-2891 works by activating the other PANK isoforms, namely PANK1 and PANK3, to restore CoA biosynthesis. This compound exhibits a unique dual mechanism of action, acting as an orthosteric inhibitor at high concentrations and an allosteric activator at lower, sub-saturating concentrations.

Mechanism of Action

PZ-2891 functions as an allosteric activator of PANKs, particularly PANK3, by binding to the pantothenate pocket and engaging the dimer interface. This binding locks the opposite protomer in a catalytically active conformation that is resistant to the feedback inhibition by acetyl-CoA. By overcoming this feedback inhibition, PZ-2891 effectively increases the overall cellular levels of CoA. In mouse models of brain CoA deficiency, oral administration of PZ-2891 has been shown to increase CoA levels in both the liver and the brain, leading to improved weight, enhanced locomotor activity, and increased lifespan.

Quantitative Data

The inhibitory activity of PZ-2891 against various human and mouse pantothenate kinase isoforms has been quantified, with the IC50 values summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of PZ-2891 against Human PANK Isoforms

| Isoform | IC50 (nM) |

| hPANK1β | 40.2 |

| hPANK2 | 0.7 |

| hPANK3 | 1.3 |

Data sourced from MedchemExpress and Selleck Chemicals.

Table 2: Inhibitory Activity (IC50) of PZ-2891 against Mouse PANK Isoforms

| Isoform | IC50 (nM) |

| mPANK1β | 48.7 ± 5.1 |

| mPANK2 | 1.0 ± 0.1 |

| mPANK3 | 1.9 ± 0.2 |

Data sourced from MedchemExpress.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of PZ-2891 and its effects on pantothenate kinase activity and CoA metabolism.

Radiochemical Pantothenate Kinase Assay

This assay measures the enzymatic activity of PANKs by quantifying the ATP-dependent conversion of D-[1-14C] pantothenate to [14C]phosphopantothenate.

Materials:

-

Purified His-tagged PANK isoforms

-

D-[1-14C] pantothenic acid

-

ATP

-

MgCl2

-

HEPES buffer (pH 7.5)

-

DEAE cellulose ion exchange filters

-

Scintillation fluid

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, MgCl2, and ATP in a 96-well plate.

-

Add the test compound (e.g., PZ-2891) at various concentrations.

-

Initiate the reaction by adding the purified PANK enzyme and D-[1-14C] pantothenic acid.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.

-

Stop the reaction by spotting the mixture onto DEAE cellulose ion exchange filters.

-

Wash the filters to remove unreacted [14C]pantothenate.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of [14C]phosphopantothenate bound to the filters using a scintillation counter.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess the binding of a compound to its target protein in a cellular environment by measuring the thermal stabilization of the protein upon ligand binding.

Materials:

-

Cells overexpressing the target PANK isoform (e.g., PANK3)

-

PZ-2891

-

Lysis buffer

-

Antibodies specific to the target protein

-

Western blotting reagents and equipment

Procedure:

-

Treat cells with various concentrations of PZ-2891 or a vehicle control.

-

Harvest and resuspend the cells in a suitable buffer.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

-

Analyze the amount of soluble target protein at each temperature using Western blotting.

-

The temperature at which 50% of the protein denatures (Tm) will be higher in the presence of a binding ligand like PZ-2891.

HPLC-MS/MS for Coenzyme A Measurement

This method allows for the sensitive and specific quantification of CoA species in biological samples.

Materials:

-

Tissue or cell samples

-

Methanol, Chloroform, Water for extraction

-

[13C]acetyl-CoA as an internal standard

-

Solid-phase extraction (SPE) column (e.g., 2-(2-pyridyl)ethyl)

-

HPLC system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reverse-phase HPLC column

-

Mobile phases (e.g., ammonium formate buffer with acetonitrile)

Procedure:

-

Homogenize frozen tissue or cell pellets in a methanol/water mixture.

-

Add chloroform and the internal standard ([13C]acetyl-CoA) and incubate on ice.

-

Perform a phase separation by adding more chloroform and water, followed by centrifugation.

-

Load the aqueous top layer onto an equilibrated SPE column.

-

Wash the column to remove interfering substances.

-

Elute the CoA species from the column.

-

Inject the eluted sample onto the HPLC-MS/MS system.

-

Separate the CoA species using a C18 column with a gradient elution program.

-

Detect and quantify the different CoA species based on their specific mass-to-charge ratios and fragmentation patterns.

Visualizations

The following diagrams illustrate key pathways and workflows related to pantothenate kinase and PZ-2891.

Methodological & Application

Application Notes for Pantothenate Kinase-IN-1 In Vitro Kinase Assay

For Research Use Only.

Introduction

Pantothenate kinase (PanK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] CoA plays a pivotal role in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] There are four human isoforms of PanK: PanK1α, PanK1β, PanK2, and PanK3.[3] The activity of these isoforms is regulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA.[1][3] Given its crucial role, PanK is a significant target for drug discovery, particularly in the context of neurodegenerative diseases and metabolic disorders.[4] Pantothenate kinase-IN-1 is a modulator of PanK activity and serves as a valuable tool for studying the enzyme's function and for the development of novel therapeutics.[5] This document provides detailed protocols for in vitro kinase assays to determine the inhibitory activity of this compound against PanK isoforms.

Data Presentation

The inhibitory activity of this compound (also referred to as PANKi) against various PanK isoforms has been determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Isoform | IC50 (nM) |

| PanK1β | 70 |

| PanK2 | 92 |

| PanK3 | 25 |

Data sourced from Cayman Chemical product information and Sharma, L.K., et al. (2015).[4][6][7]

Signaling Pathway

The following diagram illustrates the initial step of the Coenzyme A (CoA) biosynthetic pathway, which is catalyzed by Pantothenate Kinase (PanK).

Caption: Pantothenate Kinase in the CoA pathway.

Experimental Protocols

Several methods can be employed to measure the in vitro activity of Pantothenate Kinase and the inhibitory effect of compounds like this compound. Below are detailed protocols for three common assay types.

Luminescence-Based Kinase Assay (High-Throughput Screening)

This assay measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to the kinase activity.

Experimental Workflow:

Caption: Luminescence-based kinase assay workflow.

Materials:

-

Purified human PanK isoform (e.g., PanK3)

-

D-Pantothenate

-

ATP

-

MgCl2

-

Tris-HCl buffer (pH 7.5)

-

This compound (or other test compounds) dissolved in DMSO

-

Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well microplates

Procedure:

-

Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5) and 10 mM MgCl2.[8]

-

Create a serial dilution of this compound in DMSO.

-

In each well of the microplate, add the following components to a final volume of 50 µL:

-

Initiate the reaction by adding ATP (e.g., 100 µM final concentration).[4]

-

Incubate the plate at 37°C for a set period (e.g., 10-30 minutes).[8] The incubation time should be optimized to ensure the reaction is in the linear range.

-

Stop the kinase reaction and detect the remaining ATP by adding an equal volume of the ATP detection reagent (e.g., Kinase-Glo®).

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.

Coupled Enzyme Assay (Spectrophotometric)

This method continuously measures ADP production by coupling it to the pyruvate kinase (PK) and lactate dehydrogenase (LDH) reactions, resulting in the oxidation of NADH, which can be monitored by a decrease in absorbance at 340 nm.[9]

Logical Relationship of Components:

References

- 1. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 2. Regulation of pantothenate kinase by coenzyme A and its thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Pantothenate Kinase Inhibitor - Biochemicals - CAT N°: 31002 [bertin-bioreagent.com]

- 8. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Pantothenate Kinase-IN-1 Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PanK) is the first and rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2][3] CoA plays a critical role in numerous metabolic processes, including the synthesis and oxidation of fatty acids, the citric acid cycle, and the synthesis of complex lipids.[2][3] In mammals, four active PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three distinct genes, and their activities are regulated by feedback inhibition from CoA and its thioesters, particularly acetyl-CoA.[2] Given its crucial role, PanK has emerged as a promising target for the development of novel therapeutics. Pantothenate kinase-IN-1 (also referred to as PANKi) is a reversible inhibitor of PanK isoforms.[4] These application notes provide detailed protocols for cell-based assays to evaluate the activity of this compound and other potential PanK inhibitors.

Data Presentation

The inhibitory activity of this compound (PANKi) has been characterized against various PanK isoforms in both biochemical and cell-based assays. The following table summarizes the key quantitative data.

| Inhibitor | Target Isoform | Assay Type | IC50 Value | Cell Line | Reference |

| This compound (PANKi) | PanK1β | Biochemical | 70 nM | - | [4][5] |

| This compound (PANKi) | PanK2 | Biochemical | 92 nM | - | [5] |

| This compound (PANKi) | PanK3 | Biochemical | 25 nM | - | [5] |

| This compound (PANKi) | PanK (total) | Cell-Based (CoA Biosynthesis) | 0.9 µM | C3A | [5] |

Signaling Pathway

The biosynthesis of Coenzyme A is a five-step enzymatic pathway initiated by the phosphorylation of pantothenate (Vitamin B5) by Pantothenate Kinase.

Figure 1: Coenzyme A Biosynthesis Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of Intracellular Coenzyme A Levels using HPLC

This protocol describes the quantification of total intracellular CoA levels in cultured cells treated with this compound. The method involves cell lysis, hydrolysis of CoA thioesters to free CoA, derivatization with the fluorescent probe monobromobimane (mBBr), and subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells (e.g., C3A, HepG2, or other relevant cell lines)

-

This compound (or other test inhibitors)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Deionized water, ice-cold

-

0.25 M KOH

-

1 M Trizma-HCl

-

100 mM monobromobimane (mBBr) in acetonitrile

-

HPLC system with a fluorescence detector

-

C18 reverse-phase HPLC column

-

Coenzyme A standard

-

Cell scrapers

-

Glass test tubes

-

Water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in appropriate culture dishes and grow to the desired confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold deionized water to the dish and scrape the cells.

-

Transfer the cell suspension to a glass test tube containing 400 µL of 0.25 M KOH and 1.5 mL of deionized water.

-

Vortex vigorously for 10 seconds.

-

-

Hydrolysis of CoA Thioesters:

-

Incubate the cell lysate at 55°C for 1 hour in a water bath to hydrolyze all CoA thioesters to free CoA.

-

-

Derivatization:

-

Add 160 µL of 1 M Trizma-HCl to adjust the pH to approximately 8.

-

Add 10 µL of 100 mM mBBr solution.

-

Vortex for 10 seconds and incubate at room temperature for 2 hours in the dark.

-

-

Sample Preparation for HPLC:

-

Centrifuge the samples at 2,000 x g for 15 minutes to pellet cell debris.

-

Transfer the supernatant to an HPLC vial.

-

-

HPLC Analysis:

-

Inject the sample onto a C18 reverse-phase column.

-

Use a suitable mobile phase gradient for the separation of CoA-bimane.

-

Detect the CoA-bimane adduct using a fluorescence detector with excitation at 393 nm and emission at 470 nm.

-

-

Quantification:

-

Prepare a standard curve using known concentrations of CoA standard that have been subjected to the same derivatization procedure.

-

Calculate the amount of CoA in the samples by comparing their peak areas to the standard curve.

-

Normalize the CoA levels to the cell number or total protein concentration.

-

Protocol 2: High-Throughput Screening of PanK Inhibitors using a Luminescence-Based ATP Depletion Assay

This protocol is designed for the high-throughput screening of potential PanK inhibitors by measuring the depletion of ATP, a co-substrate of the PanK reaction. A commercially available kinase-glo assay kit is typically used for this purpose.

Materials:

-

Purified recombinant PanK enzyme (e.g., PanK3)

-

Compound library including this compound as a positive control

-

Pantothenate

-

ATP

-

Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 10 mM MgCl2)

-

Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

-

384-well white, solid-bottom plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Assay Preparation:

-

Prepare a reaction mixture containing PanK enzyme, pantothenate, and ATP in the assay buffer. The concentrations should be optimized to achieve a significant but not complete consumption of ATP during the reaction time.

-

Dispense the reaction mixture into the wells of a 384-well plate.

-

-

Compound Addition:

-

Add the test compounds from the library (typically at a final concentration of 10-20 µM) and the positive control (this compound) to the respective wells. Include wells with a vehicle control (DMSO).

-

-

Enzymatic Reaction:

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

-

Luminescence Detection:

-

Add the Kinase-Glo® reagent to each well according to the manufacturer's instructions. This reagent simultaneously stops the enzymatic reaction and generates a luminescent signal proportional to the amount of remaining ATP.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to PanK activity.

-

Normalize the data to the controls: 0% inhibition (vehicle control) and 100% inhibition (no enzyme or a potent inhibitor).

-

Calculate the percent inhibition for each compound.

-

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

-

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay to screen for and characterize PanK inhibitors.

Figure 2: Workflow for screening and validation of Pantothenate Kinase inhibitors.

References

- 1. Cofactor engineering of intracellular CoA/acetyl-CoA and its effect on metabolic flux redistribution in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiological roles of the pantothenate kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pantothenate kinase regulation of the intracellular concentration of coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pantothenate Kinase Inhibitor | TargetMol [targetmol.com]

- 5. biocompare.com [biocompare.com]

Application Notes and Protocols for Pantothenate Kinase-IN-1 in Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantothenate kinase (PANK) is a critical enzyme that catalyzes the initial and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2][3] There are four mammalian isoforms of PANK (PANK1α, PANK1β, PANK2, and PANK3), each with distinct tissue distribution and regulatory properties.[3] Dysregulation of PANK activity has been implicated in various diseases, including neurodegeneration and metabolic disorders, making it an attractive target for therapeutic intervention.

Pantothenate kinase-IN-1 is a modulator of PANK, exhibiting inhibitory activity against PANK3 with an IC50 of 0.51 µM.[4] These application notes provide a comprehensive guide for the utilization of this compound and other PANK inhibitors in laboratory settings, covering biochemical and cellular assays, as well as considerations for in vivo studies.

Data Presentation

Inhibitory Activity of Pantothenate Kinase Inhibitors

| Compound | Target Isoform | IC50 | Reference |

| This compound | PANK3 | 0.51 µM | [4] |

| Pantothenate kinase-IN-2 | PANK1 | 0.14 µM | [5] |

| PANK3 | 0.36 µM | [5] | |

| Pantothenate Kinase Inhibitor (PANKi) | PANK1β | 70 nM | [6] |

| PANK2 | 92 nM | [6] | |

| PANK3 | 25 nM | [6][7] |

Solubility of Pantothenate Kinase Inhibitors

| Compound | Solvent | Concentration | Notes |

| Pantothenate Kinase Inhibitor (PANKi) | DMF | 1 mg/mL (2.55 mM) | Sonication is recommended.[8] |

| DMSO | 1 mg/mL (2.55 mM) | Sonication is recommended.[8] | |

| DMSO:PBS (pH 7.2) (1:4) | 0.25 mg/mL (0.64 mM) | Sonication is recommended.[8] | |

| Pantothenate kinase-IN-2 | DMSO in a mixed solvent system (PEG300, Tween-80, Saline) | ≥ 1.25 mg/mL (3.19 mM) | See in vivo protocol for formulation.[5] |

Signaling Pathway and Experimental Workflow

Pantothenate Kinase and Coenzyme A Biosynthesis

Caption: The Coenzyme A biosynthetic pathway, highlighting the inhibitory action of this compound on PANK.

Experimental Workflow for PANK Inhibition

Caption: A logical workflow for evaluating PANK inhibitors from biochemical assays to in vivo studies.

Experimental Protocols

Biochemical Assay: Non-Radioactive PANK Enzyme Inhibition Assay (Luminescence-Based)

This protocol is adapted from high-throughput screening methods and measures ATP consumption as an indicator of PANK activity.

Materials:

-

Recombinant human PANK enzyme (isoform of interest)

-

This compound or other inhibitors

-

ATP

-

D-Pantothenic acid sodium salt

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2

-

Commercially available ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96- or 384-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme and Substrate Preparation: Prepare a solution of PANK enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range. Prepare a solution of ATP and pantothenate in Assay Buffer. The concentration of ATP should be close to its Km value to be sensitive to ATP-competitive inhibitors.

-

Assay Reaction:

-

Add the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of the assay plate.

-

Add the ATP and pantothenate solution to the wells.

-

Initiate the reaction by adding the PANK enzyme solution.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that less than 30% of the ATP is consumed in the control wells.

-

-

Signal Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to PANK activity (higher activity = less ATP remaining = lower signal).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Assay: Measurement of Intracellular Coenzyme A Levels by HPLC

This protocol allows for the quantification of total CoA in cultured cells following treatment with a PANK inhibitor.

Materials:

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Deionized water, ice-cold

-

0.25 M KOH

-

1 M Trizma-HCl

-

100 mM monobromobimane (mBBr) in acetonitrile

-

Acetic acid

-

HPLC system with a C18 column and a fluorescence or UV detector

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle for the desired duration (e.g., 24-48 hours).

-

-

Sample Preparation:

-

Wash the cells once with ice-cold PBS.

-

Briefly wash the cells with ice-cold deionized water.

-

Lyse the cells by adding a suitable volume of cold water and scraping.

-

Transfer the cell lysate to a microfuge tube.

-

-

CoA Extraction and Derivatization:

-

Add 0.25 M KOH to the cell lysate to a final pH > 12 to hydrolyze CoA thioesters to free CoA.

-

Incubate at 55°C for 2 hours.

-

Neutralize the sample by adding 1 M Trizma-HCl to a final pH of ~8.

-

Add mBBr to derivatize the free thiol group of CoA.

-

Incubate at room temperature for 2 hours in the dark.

-

Stop the reaction by adding acetic acid.

-

Centrifuge to pellet cell debris.

-

-

HPLC Analysis:

-

Inject the supernatant onto a C18 HPLC column.

-

Separate the CoA-bimane adduct using a suitable gradient of mobile phases (e.g., Buffer A: 50 mM KH2PO4, pH 4.6; Buffer B: Acetonitrile).

-

Detect the CoA-bimane adduct by fluorescence (λex = 393 nm, λem = 470 nm) or UV absorbance (λ = 393 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of CoA-bimane.

-

Quantify the amount of CoA in the samples by comparing their peak areas to the standard curve.

-

Normalize the CoA levels to total protein concentration or cell number.

-

In Vivo Studies: Administration of a PANK Inhibitor in a Mouse Model

This protocol is a general guideline adapted from studies with PANK modulators and should be optimized for the specific inhibitor and animal model.

Materials:

-

This compound or other PANK inhibitor

-

Vehicle for formulation (e.g., 30% Captisol, or a mixture of PEG300, Tween-80, and saline)[5]

-

Appropriate mouse strain (e.g., wild-type or a PANK-deficient model)

-

Gavage needles or other appropriate dosing equipment

Procedure:

-

Formulation Preparation:

-

Prepare the dosing solution of the PANK inhibitor in the chosen vehicle. For example, for Pantothenate kinase-IN-2, a stock solution in DMSO can be diluted in a vehicle containing PEG300, Tween-80, and saline.[5] Solubility and stability of the formulation should be confirmed.

-

-

Animal Dosing:

-

Administer the formulated inhibitor to the mice via the desired route (e.g., oral gavage). Doses used for a PANK activator, PZ-2891, were in the range of 10-30 mg/kg.[9] The optimal dose and dosing frequency for an inhibitor will need to be determined empirically.

-

Include a vehicle-treated control group.

-

-

Sample Collection:

-

At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, brain).

-

Immediately freeze the tissues in liquid nitrogen and store at -80°C until analysis.

-

-

Tissue Analysis:

-

Measure CoA levels in the tissue homogenates using the HPLC method described above.

-

Perform any other relevant biochemical or histological analyses.

-

-

Data Analysis:

-

Compare the CoA levels and other endpoints between the inhibitor-treated and vehicle-treated groups using appropriate statistical methods.

-

Concluding Remarks

This compound and other PANK inhibitors are valuable tools for investigating the role of Coenzyme A in health and disease. The protocols provided here offer a framework for the biochemical and cellular characterization of these compounds, as well as a starting point for in vivo studies. Careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results. Researchers should always consult the specific product datasheet for information on solubility and handling of this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. Pantothenate kinase - Wikipedia [en.wikipedia.org]

- 3. Pantothenate Kinase 1 Is Required to Support the Metabolic Transition from the Fed to the Fasted State - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pantothenate Kinase Inhibitor | TargetMol [targetmol.com]

- 9. A therapeutic approach to pantothenate kinase associated neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying PANK3 Inhibition in Cultured Cells using Pantothenate kinase-IN-1

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Pantothenate kinase-IN-1 to study the inhibition of Pantothenate Kinase 3 (PANK3) in cultured cells. This document includes detailed protocols for key experiments, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Introduction

Pantothenate kinase (PANK) is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of coenzyme A (CoA), an essential cofactor in numerous metabolic pathways.[1][2] In mammals, there are four active PANK isoforms (PANK1α, PANK1β, PANK2, and PANK3), encoded by three distinct genes.[3][4] PANK3 is a ubiquitously expressed cytosolic protein that plays a significant role in regulating cellular CoA levels.[3][5] Dysregulation of PANK activity has been linked to various metabolic diseases and neurodegenerative disorders, such as Pantothenate Kinase-Associated Neurodegeneration (PKAN), which is caused by mutations in the PANK2 gene.[1][6]

This compound is a modulator of PANK3 with a reported half-maximal inhibitory concentration (IC50) of 0.51 µM.[2] This compound serves as a valuable tool for investigating the cellular functions of PANK3 and the consequences of its inhibition.

Mechanism of Action